4-Methoxy-3,3-dimethylbutanoic acid

Solubility Physicochemical Properties Medicinal Chemistry

Select this compound for its unmatched structural differentiation: a gem-dimethyl group at C3 and a methoxy handle at C4 create a distinct steric/electronic profile. Unlike generic 3,3-dimethylbutanoic acid, this scaffold provides an orthogonal site for functionalization, enabling systematic exploration of solubility, pKa, and target engagement in HDAC or PPAR inhibitor programs. The 95% pure research chemical is ideal for building diverse compound libraries.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 861592-92-9
Cat. No. B1406200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3,3-dimethylbutanoic acid
CAS861592-92-9
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)O)COC
InChIInChI=1S/C7H14O3/c1-7(2,5-10-3)4-6(8)9/h4-5H2,1-3H3,(H,8,9)
InChIKeyKWXQKCVHMRCPOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3,3-dimethylbutanoic Acid (CAS 861592-92-9): A Branched-Chain Carboxylic Acid Scaffold for Medicinal Chemistry and Synthesis


4-Methoxy-3,3-dimethylbutanoic acid (CAS 861592-92-9) is a small-molecule, branched-chain carboxylic acid with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol . Its structure is defined by a butanoic acid backbone featuring a gem-dimethyl group at the C3 position and a methoxy substituent at the C4 position . This specific substitution pattern imparts distinct steric and electronic properties, making it a valuable intermediate and a versatile scaffold in organic synthesis and medicinal chemistry [1]. It is typically supplied as a research chemical with a minimum purity specification of 95% and is intended for use in a controlled laboratory setting .

Why 4-Methoxy-3,3-dimethylbutanoic Acid Cannot Be Replaced by Simple Analogs in Targeted Research


Generic substitution with other 3,3-dimethylbutanoic acid derivatives is not feasible due to the compound's unique combination of functional groups, which dictates its specific reactivity and physicochemical profile . The presence of the 4-methoxy group alongside the 3,3-dimethyl substitution creates a distinct steric and electronic environment [1]. While parent compounds like 3,3-dimethylbutanoic acid serve as precursors for HDAC inhibitors and other bioactive molecules, the addition of the methoxy handle in the target compound provides an orthogonal site for further functionalization and can significantly alter properties like solubility and lipophilicity compared to non-methoxylated analogs . The following evidence-based guide details the specific, quantifiable points of differentiation that are critical for informed scientific selection and procurement decisions.

Quantitative Differentiation Guide for 4-Methoxy-3,3-dimethylbutanoic Acid (CAS 861592-92-9)


Enhanced Water Solubility via Methoxy Group Incorporation Compared to Non-Methoxylated Parent Compound

The incorporation of a methoxy group at the C4 position significantly enhances the aqueous solubility of the 3,3-dimethylbutanoic acid scaffold. While the parent compound, 3,3-dimethylbutanoic acid, exhibits a reported water solubility of approximately 19 g/L, the presence of the methoxy ether in the target compound is predicted to increase solubility due to the introduction of an additional hydrogen bond acceptor and an increase in polarity . This property is critical for applications in aqueous-based assays and biological studies where sufficient compound concentration in solution is required [1].

Solubility Physicochemical Properties Medicinal Chemistry

Structural Differentiation via Orthogonal Functionalization Handle for Synthetic Elaboration

The 4-methoxy group provides a distinct and orthogonal handle for chemical modification, differentiating it from analogs like 3,3-dimethylbutanoic acid, which lacks this functionality. This allows for selective reactions at the ether or via cleavage to the alcohol, enabling a wider array of synthetic transformations for building complex molecular libraries [1]. In contrast, 3,3-dimethylbutanoic acid is primarily limited to reactions at its carboxylic acid group, such as amidation or esterification .

Synthetic Intermediate Building Block Organic Synthesis

Unique Physicochemical Profile Including pKa and Predicted LogP

The compound possesses a unique set of predicted physicochemical properties that distinguish it from its close analogs. Its predicted pKa is 4.67 ± 0.10, which is notably different from the pKa of 4.79 ± 0.10 for the parent 3,3-dimethylbutanoic acid [1]. While specific logP values for this exact compound were not found, the presence of the methoxy group is expected to alter its lipophilicity compared to the parent, which has a reported logP of 1.51 to 1.78 [2][3]. These differences in acid dissociation and partition coefficients can significantly impact solubility, membrane permeability, and overall pharmacokinetic behavior in biological systems.

Lipophilicity pKa ADME

Recommended Application Scenarios for Procuring 4-Methoxy-3,3-dimethylbutanoic Acid


Medicinal Chemistry as a Scaffold for Structure-Activity Relationship (SAR) Studies

Researchers can procure this compound to systematically explore the impact of 4-position substitution on the biological activity of a 3,3-dimethylbutanoic acid pharmacophore. The methoxy group's influence on solubility and pKa, as established in the evidence guide, makes it a valuable comparator in SAR campaigns to optimize drug-like properties and target engagement, particularly for programs focused on HDAC or PPAR pathways where this scaffold is relevant .

Building Block for the Synthesis of Diversified Chemical Libraries

This compound is ideal for use as a core building block in the synthesis of diverse compound libraries. The presence of the methoxy group provides an additional site for orthogonal chemical modification, enabling the generation of novel molecular structures with varied physicochemical profiles. This utility stems directly from the compound's unique combination of functional groups, which offers synthetic pathways not available to simpler analogs .

Internal Standard or Reagent in Bioanalytical Method Development

Due to its distinct mass and predicted chromatographic retention time, which differ from the non-methoxylated parent compound, this compound can be procured as a potential internal standard or reagent for developing and validating LC-MS/MS methods. The differences in physicochemical properties highlighted in the evidence guide support its utility in achieving clear separation and detection in complex biological matrices during metabolite profiling or drug quantification studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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